molecular formula C25H30P+ B8444877 Heptyl(triphenyl)phosphanium

Heptyl(triphenyl)phosphanium

Cat. No.: B8444877
M. Wt: 361.5 g/mol
InChI Key: AQTRUJNPSCVCHR-UHFFFAOYSA-N
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Description

Heptyl(triphenyl)phosphanium is a quaternary phosphonium salt characterized by a heptyl (C₇H₁₅) group attached to a triphenylphosphine core. Its molecular formula is C₂₅H₃₀P⁺ (cation), typically paired with a counterion such as bromide or chloride. These salts are widely utilized in organic synthesis, particularly as phase-transfer catalysts and intermediates in Wittig reactions, where the alkyl chain length influences solubility and reactivity .

Properties

Molecular Formula

C25H30P+

Molecular Weight

361.5 g/mol

IUPAC Name

heptyl(triphenyl)phosphanium

InChI

InChI=1S/C25H30P/c1-2-3-4-5-15-22-26(23-16-9-6-10-17-23,24-18-11-7-12-19-24)25-20-13-8-14-21-25/h6-14,16-21H,2-5,15,22H2,1H3/q+1

InChI Key

AQTRUJNPSCVCHR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Alkyl Halides

The most common method involves reacting triphenylphosphine ((C6H5)3P(C_6H_5)_3P) with a primary alkyl halide (RXR-X) in a polar aprotic solvent. For heptyl(triphenyl)phosphanium, the alkylating agent is heptyl bromide (C7H15BrC_7H_{15}Br) or chloride. The reaction proceeds via an SN2S_N2 mechanism, where the nucleophilic phosphorus attacks the electrophilic carbon of the alkyl halide:

(C6H5)3P+C7H15Br(C6H5)3P+C7H15Br(C6H5)3P + C7H{15}Br \rightarrow (C6H5)3P^+C7H{15}Br^-

This exothermic reaction requires refluxing conditions (80–150°C) and inert atmospheres to prevent oxidation.

Solvent Selection and Reaction Kinetics

Solvents such as acetonitrile, methanol, or acetone are preferred due to their ability to dissolve both reactants and stabilize ionic intermediates. For instance, acetonitrile enhances reaction rates by polarizing the alkyl halide, while methanol acts as a proton donor to mitigate side reactions. The boiling point of the solvent must align with the reaction temperature to avoid pressurized systems.

Specific Methods for this compound Synthesis

Method A: Atmospheric Pressure Reflux

Procedure :

  • Combine triphenylphosphine (1 mol) and heptyl bromide (1.2 mol) in anhydrous acetonitrile (5–10 mol).

  • Reflux the mixture at 120°C for 24–48 hours under nitrogen.

  • Cool to room temperature, concentrate under vacuum, and recrystallize the residue from acetonitrile.

Yield : 85–92% (theoretical) with purity >98% via HPLC.

Method B: High-Pressure Alkylation

Procedure :

  • Charge triphenylphosphine (1 mol) and heptyl bromide (1.5 mol) into a pressure reactor with acetone (10 mol).

  • Heat to 150°C under 10–12 kg/cm² pressure for 30–40 hours.

  • Depressurize, cool to 50°C, and centrifuge to isolate the product.

Yield : 90–95% with reduced reaction time compared to Method A.

Optimization of Reaction Conditions

Temperature and Pressure Effects

Elevating temperatures (120–160°C) accelerates the reaction but risks decomposition. Pressure systems (8–12 kg/cm²) improve yields for longer alkyl chains like heptyl by maintaining solvent integrity.

Stoichiometric Ratios

A 1:1.2–1.5 molar ratio of triphenylphosphine to heptyl bromide ensures complete conversion, minimizing unreacted phosphine. Excess alkyl halide drives the equilibrium toward product formation.

Solvent Impact on Purity

SolventBoiling Point (°C)Yield (%)Purity (%)
Acetonitrile829299.5
Methanol658598.2
Acetone568898.7

Acetonitrile outperforms methanol and acetone due to its higher dielectric constant and compatibility with hydrophobic alkyl chains.

Characterization and Purity Analysis

Spectroscopic Validation

  • IR Spectroscopy : Peaks at 530 cm⁻¹ (P-C stretch) and 690 cm⁻¹ (C-Br stretch) confirm quaternization.

  • 1H^1H NMR : Signals at δ 1.2–1.6 ppm (heptyl CH₂) and δ 7.4–7.8 ppm (aromatic protons) validate structure.

Recrystallization and Purity Enhancement

Recrystallization from acetonitrile removes residual triphenylphosphine oxide, achieving >99% purity. Centrifugation and vacuum drying (100–105°C, 8–24 hours) yield free-flowing crystals .

Chemical Reactions Analysis

Types of Reactions

Heptyl(triphenyl)phosphanium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Heptyl(triphenyl)phosphanium as a Reagent

This compound is often utilized as a reagent in organic synthesis, particularly in facilitating functional group transformations. Its lipophilic nature allows for effective interaction with various substrates, making it a valuable tool in synthetic chemistry.

Key Applications:

  • Functional Group Interconversions : The compound can be employed to convert functional groups through nucleophilic substitutions or reductions.
  • Heterocycle Synthesis : It plays a crucial role in the formation of heterocycles, which are essential in pharmaceuticals and agrochemicals.
  • Metal Complex Formation : this compound can form complexes with transition metals, aiding in catalysis and the synthesis of metal-organic frameworks.

Case Study: Polymer-Supported Triphenylphosphine

A comprehensive review highlighted the applications of polymer-supported triphenylphosphine in organic synthesis, showcasing its effectiveness in various transformations including regio-, stereo-, and chemo-selective reactions .

Medicinal Chemistry

Mitochondrial Targeting Agents

The lipophilic nature of this compound makes it an excellent candidate for targeting mitochondria in cellular systems. Research has shown that derivatives of triphenylphosphonium can inhibit mitochondrial respiration, which is crucial for developing therapeutic agents against cancer and other diseases.

Key Findings:

  • Inhibition of Mitochondrial Respiration : Studies indicate that compounds like this compound can significantly affect mitochondrial membrane potential and respiratory chain activity .
  • Antitumor Activity : The compound has been linked to enhanced antitumor efficacy when conjugated with other bioactive molecules, such as cholic acid. This combination has shown promising results in targeting cancer cells more effectively than traditional therapies .

Data Table: Effects on Mitochondrial Respiration

CompoundMaximal Respiration (%)Proton Leak (%)
HeptylTPPModerate35.5
DecylTPPSignificant19.25
DodecylTPPHigh18.00

*Data indicates varying degrees of mitochondrial impact based on alkyl chain length .

Materials Science

Nanomaterials and Antimicrobial Applications

This compound derivatives have been explored for their potential as antimicrobial agents and in nanomaterial applications. Their ability to interact with biological membranes positions them as effective agents against multidrug-resistant bacteria.

Key Applications:

  • Bacteriostatic Effects : Research demonstrated that triphenyl phosphonium salts exhibit significant bacteriostatic effects against resistant strains of bacteria, suggesting their utility in developing new antimicrobial treatments .
  • Nano Vesicle Formation : The compound has been used to synthesize nano vesicles that enhance the delivery of therapeutic agents, improving their efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of heptyltriphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. The triphenylphosphonium cation facilitates the transport of the compound across mitochondrial membranes, where it can exert its effects. This targeting ability is due to the lipophilic nature of the phosphonium cation, which allows it to penetrate lipid bilayers .

Comparison with Similar Compounds

Comparison with Similar Triphenylphosphonium Compounds

Structural and Molecular Properties

The table below compares Heptyl(triphenyl)phosphanium with structurally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
This compound bromide C₂₅H₃₀BrP ~434.36 Not available Long heptyl chain (C₇H₁₅)
Methyltriphenylphosphonium bromide C₁₉H₁₈BrP 357.22 1779-49-3 Short methyl group (CH₃)
Allyltriphenylphosphonium chloride C₂₁H₂₀ClP 338.81 18480-23-4 Allyl group (C₃H₅)
(2-Bromoethyl)triphenylphosphonium bromide C₂₀H₁₉Br₂P 450.15 7301-93-1 Bromoethyl chain (Br-C₂H₄)
Triphenyl(2-pyridylmethyl)phosphonium chloride hydrochloride C₂₄H₂₁Cl₂NP 426.32 99662-46-1 Pyridylmethyl substituent

Key Observations :

  • Chain Length: The heptyl group increases molecular weight and lipophilicity compared to shorter chains (methyl, allyl), enhancing solubility in non-polar solvents .
  • Substituent Effects : Bromoethyl and pyridylmethyl groups introduce halide or aromatic heterocycles, altering reactivity and application scope .
Wittig Reactions
  • Methyltriphenylphosphonium bromide is a staple in Wittig olefination due to its small size and high reactivity with carbonyl compounds .
  • This compound : The bulky heptyl chain may reduce reactivity in Wittig reactions due to steric hindrance but improves efficacy as a phase-transfer catalyst in biphasic systems .

Physical and Thermal Properties

  • Solubility : Longer alkyl chains (e.g., heptyl) increase solubility in organic solvents like dichloromethane or toluene, whereas methyl derivatives are more polar and water-soluble .
  • Thermal Stability : Quaternary phosphonium salts generally exhibit high thermal stability (>200°C), with decomposition points influenced by substituents. For example, bromoethyl derivatives may decompose at lower temperatures due to labile C–Br bonds .

Research Findings and Trends

  • Lipophilicity and Drug Delivery : this compound’s long alkyl chain could enhance cell membrane permeability, making it a candidate for drug delivery systems, analogous to fluorobenzyl derivatives used in PET imaging .
  • Green Chemistry : Shorter-chain derivatives (e.g., methyl) are preferred in solvent-free Wittig reactions, while longer chains align with phase-transfer catalysis trends to minimize solvent use .

Q & A

Q. What are the common synthetic routes for preparing heptyl(triphenyl)phosphanium salts, and how are reaction conditions optimized?

this compound salts are typically synthesized via quaternization of triphenylphosphine with heptyl halides (e.g., heptyl bromide or iodide). Optimization involves controlling temperature (80–110°C), solvent polarity (acetonitrile or DMF), and reaction duration (5–18 days) to maximize yield. Excess triphenylphosphine is often used to drive the reaction to completion, and inert atmospheres prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • NMR spectroscopy : 31^{31}P NMR is essential for confirming phosphonium formation (δ ~20–25 ppm). 1^{1}H and 13^{13}C NMR resolve alkyl chain integration and aromatic proton environments.
  • Mass spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks and isotopic patterns.
  • Elemental analysis : Validates purity and stoichiometry .

Q. How can researchers assess the stability of this compound salts under varying storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) to assess thermal decomposition.
  • Hygroscopicity tests under controlled humidity.
  • Long-term storage trials at room temperature vs. refrigeration, with periodic NMR or HPLC analysis to detect degradation .

Advanced Research Questions

Q. What strategies resolve ambiguities in 1^{1}1H NMR spectra caused by dynamic exchange processes in phosphonium salts?

Q. How can contradictory data on the cytotoxicity of this compound derivatives be systematically analyzed?

Contradictions often arise from differences in cell lines, exposure times, or impurity profiles. A robust approach includes:

  • Standardized assays : MTT/XTT for viability, ROS detection kits for oxidative stress.
  • Purity validation : HPLC or GC-MS to rule out residual solvents/heavy metals.
  • Comparative studies : Parallel testing with structurally analogous phosphonium salts (e.g., methyl or phenyl derivatives) to isolate structure-activity relationships .

Q. What mechanistic insights explain the role of this compound in phase-transfer catalysis (PTC)?

The heptyl chain enhances lipophilicity, enabling interfacial activation in biphasic systems. Mechanistic studies should combine:

  • Kinetic profiling to compare reaction rates with/without the catalyst.
  • Molecular dynamics simulations to model substrate-catalyst interactions.
  • Electrospray ionization mass spectrometry (ESI-MS) to detect transient ion pairs .

Q. How can environmental persistence of this compound be evaluated in wastewater treatment simulations?

Use OECD 301B biodegradability tests under aerobic/anaerobic conditions. Complementary approaches:

  • LC-MS/MS to quantify residual phosphonium ions in sludge.
  • Microcosm studies with activated sludge communities to assess microbial degradation pathways.
  • QSAR modeling to predict bioaccumulation potential based on logP values .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of phosphonium intermediates .
  • Toxicity screening : Include positive controls (e.g., triphenylphosphate) for comparative risk assessment .
  • Data interpretation : Cross-validate spectroscopic results with computational tools (e.g., Gaussian for NMR chemical shift predictions) .

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